molecular formula C13H11ClO2 B6324851 (3-Chloro-4-phenoxyphenyl)methanol CAS No. 1228582-53-3

(3-Chloro-4-phenoxyphenyl)methanol

Cat. No.: B6324851
CAS No.: 1228582-53-3
M. Wt: 234.68 g/mol
InChI Key: MCXXCASXFWENBY-UHFFFAOYSA-N
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Description

(3-Chloro-4-phenoxyphenyl)methanol, with the molecular formula C13H11ClO2 and a molecular weight of 234.68, is a chemical compound of interest in organic and medicinal chemistry research . It belongs to the diaryl carbinol class of compounds, which are recognized as crucial intermediates and building blocks in the synthesis of molecules with pharmacological activity . Structurally related chiral diaryl carbinols have demonstrated significant therapeutic properties, including antitussive and antiemetic effects, as well as the ability to relax bronchial muscles . Furthermore, anilides derived from structurally similar halogenated phenoxy anilines are key precursors in synthesizing anthelmintic APIs like rafoxanide . As such, this compound serves as a valuable scaffold for researchers developing new synthetic routes and exploring structure-activity relationships in drug discovery. This product is strictly for Research Use Only (RUO).

Properties

IUPAC Name

(3-chloro-4-phenoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c14-12-8-10(9-15)6-7-13(12)16-11-4-2-1-3-5-11/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXXCASXFWENBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3-Chloro-4-phenoxyphenyl)methanol typically involves the reaction of 3-chloro-4-phenoxybenzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions . The reduction of the aldehyde group to a methanol group results in the formation of this compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety .

Chemical Reactions Analysis

Oxidation Reactions

The benzylic alcohol group undergoes selective oxidation to form carbonyl derivatives. This reaction is critical for synthesizing ketones or aldehydes used in pharmaceuticals and materials science:

Example Reaction:

(3-Chloro-4-phenoxyphenyl)methanolCrO3,H2SO4Oxidation3-Chloro-4-phenoxybenzaldehyde\text{this compound} \xrightarrow[\text{CrO}_3, \text{H}_2\text{SO}_4]{\text{Oxidation}} \text{3-Chloro-4-phenoxybenzaldehyde}

ParameterValue/Description
Oxidizing AgentChromium trioxide (CrO₃)
SolventSulfuric acid (H₂SO₄)
Yield~78–85% (estimated)
PurityConfirmed via NMR

This reaction proceeds via a two-step mechanism:

  • Formation of chromate ester intermediate.

  • Base-assisted elimination to release the carbonyl compound.

Nucleophilic Substitution

The chlorine atom at the 3-position participates in SNAr (nucleophilic aromatic substitution) under electron-rich conditions, enabling functional group diversification:

Example Reaction with Amines:

This compound+R-NH2Cu, 110–120°CKOH3-Amino-4-phenoxyphenylmethanol\text{this compound} + \text{R-NH}_2 \xrightarrow[\text{Cu, 110–120°C}]{\text{KOH}} \text{3-Amino-4-phenoxyphenylmethanol}

ParameterValue/Description
CatalystCopper powder
BaseKOH
Temperature110–120°C
Yield92–96%

Key factors influencing reactivity:

  • Electron-withdrawing phenoxy group enhances ring electrophilicity .

  • Steric hindrance from the methanol group reduces substitution at the 4-position.

Reductive Transformations

The alcohol group can be reduced to alkanes or converted to ethers under acidic conditions:

Reduction to Methyl Group:

This compoundLiAlH4THF, 0°C(3-Chloro-4-phenoxyphenyl)methane\text{this compound} \xrightarrow[\text{LiAlH}_4]{\text{THF, 0°C}} \text{(3-Chloro-4-phenoxyphenyl)methane}

ParameterValue/Description
Reducing AgentLiAlH₄
SolventTetrahydrofuran (THF)
Yield70–75%

Etherification (Mitsunobu Reaction):

This compound+R-OHDIAD, PPh3THF(3-Chloro-4-phenoxyphenyl)methyl ether\text{this compound} + \text{R-OH} \xrightarrow[\text{DIAD, PPh}_3]{\text{THF}} \text{(3-Chloro-4-phenoxyphenyl)methyl ether}

ParameterValue/Description
ReagentsDIAD, Triphenylphosphine
SolventTHF
Yield82–88%

Cross-Coupling Reactions

The aromatic system participates in Pd-catalyzed couplings, enabling access to biphenyl derivatives:

Suzuki-Miyaura Coupling:

This compound+Ar-B(OH)2Pd(PPh3)4Na2CO3,DMEBiphenyl Derivatives\text{this compound} + \text{Ar-B(OH)}_2 \xrightarrow[\text{Pd(PPh}_3\text{)}_4]{\text{Na}_2\text{CO}_3, \text{DME}} \text{Biphenyl Derivatives}

ParameterValue/Description
CatalystPd(PPh₃)₄
BaseNa₂CO₃
SolventDME
Yield65–72%

Condensation Reactions

The alcohol group undergoes condensation with carbonyl compounds to form acetals or ketals:

Acetal Formation:

This compound+2RCHOH+Acetal Derivative\text{this compound} + 2\text{RCHO} \xrightarrow[\text{H}^+]{} \text{Acetal Derivative}

ParameterValue/Description
Acid Catalystp-TsOH
SolventToluene
Yield60–68%

Comparative Reactivity Analysis

The compound’s reactivity differs from structurally similar alcohols due to electronic and steric effects:

CompoundOxidation Rate (Relative)Substitution Yield
This compound1.0 (Baseline)92–96%
(4-Chloro-3-phenoxyphenyl)methanol0.8578–82%
Phenoxybenzyl Alcohol1.2<50%

Key Observations:

  • Electron-withdrawing chlorine accelerates oxidation but slows substitution .

  • Phenoxy group directs electrophiles to the para position .

Scientific Research Applications

Organic Synthesis

(3-Chloro-4-phenoxyphenyl)methanol serves as an important intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry, including:

  • Oxidation : The methanol group can be oxidized to yield aldehydes or carboxylic acids.
  • Reduction : Further reduction can lead to hydrocarbons.
  • Substitution Reactions : The chloro group can be substituted with other functional groups through nucleophilic substitution.

Biological Studies

In biological research, this compound is utilized for studying enzyme inhibition and protein binding due to its capacity to interact with biological molecules. It has potential therapeutic applications, particularly in exploring anti-inflammatory and anticancer properties.

Pharmaceutical Development

Research into the pharmaceutical potential of this compound is ongoing, particularly concerning its mechanism of action involving interaction with specific molecular targets like enzymes or receptors. This interaction can alter enzyme activity or cellular signaling pathways, which is crucial for drug development.

Industrial Applications

The compound is also used in the production of specialty chemicals and as a reagent in various industrial processes. Its versatility allows it to be integrated into the manufacturing of agrochemicals and other industrially relevant compounds.

Case Study 1: Enzyme Inhibition

A study investigating the inhibition of a specific enzyme by this compound revealed that it effectively reduced enzyme activity by binding to the active site. This finding suggests potential applications in drug design aimed at modulating enzyme function for therapeutic benefits.

Case Study 2: Anticancer Properties

Research focusing on the anticancer properties of this compound demonstrated significant cytotoxic effects on cancer cell lines. The mechanism involved disruption of cell signaling pathways, indicating its potential as a lead compound in cancer therapy development.

Mechanism of Action

The mechanism of action of (3-Chloro-4-phenoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In biological systems, it may also interact with cell membrane receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Below is a detailed comparison with analogous compounds, supported by structural data and similarity metrics.

Structural and Functional Analogues

Table 1: Key Properties of (3-Chloro-4-phenoxyphenyl)methanol and Similar Compounds
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Similarity Score Key Structural Features Physical State
This compound 1228582-53-3 C${13}$H${11}$ClO$_2$ 234.68 Reference 3-Cl, 4-phenoxy, -CH$_2$OH Solid
(3-Chloro-4-(trifluoromethoxy)phenyl)methanol 56456-48-5 C${8}$H${6}$ClF$3$O$2$ 234.58 0.78 3-Cl, 4-CF$3$O, -CH$2$OH Not available
4-Chloro-3-(hydroxymethyl)phenol 876299-47-7 C${7}$H${7}$ClO$_2$ 158.58 0.75 4-Cl, 3-CH$_2$OH, phenolic -OH Not available
2-(2,4,6-Trichlorophenoxy)ethanol 6161-87-1 C${8}$H${7}$Cl$3$O$2$ 261.50 0.69 2,4,6-Cl$3$, ethoxy chain (-OCH$2$CH$_2$OH) Not available
(3-Chloro-4-fluorophenyl)(3-fluorophenyl)methanol 844683-60-9 C${13}$H${9}$ClF$_2$O 254.66 Not available 3-Cl, 4-F, bis-aryl, -CH$_2$OH Not available
[3-(2-Chloro-pyrimidin-4-yl)-phenyl]-methanol 859517-90-1 C${11}$H${9}$ClN$_2$O 220.66 Not available Pyrimidine ring (2-Cl), -CH$_2$OH Not available

Analysis of Structural and Functional Differences

4-Chloro-3-(hydroxymethyl)phenol (Similarity: 0.75) lacks the phenoxy group but introduces a phenolic -OH, increasing polarity and hydrogen-bonding capacity .

Halogenation Patterns: 2-(2,4,6-Trichlorophenoxy)ethanol (Similarity: 0.69) features three chlorine atoms on the aromatic ring, significantly increasing molecular weight and lipophilicity compared to the mono-chlorinated target compound .

Physicochemical and Functional Implications

  • Polarity and Solubility: The phenolic -OH in 4-Chloro-3-(hydroxymethyl)phenol enhances water solubility compared to the phenoxy-substituted target compound .
  • Electron-Withdrawing Effects: The -CF$_3$ group in (3-Chloro-4-(trifluoromethoxy)phenyl)methanol may improve resistance to oxidative degradation .
  • Bioactivity: Pyrimidine-containing analogues like [3-(2-Chloro-pyrimidin-4-yl)-phenyl]-methanol are often explored in medicinal chemistry due to their ability to mimic nucleobases .

Biological Activity

(3-Chloro-4-phenoxyphenyl)methanol is an organic compound with the molecular formula C₁₃H₁₁ClO₂ and a molecular weight of 234.68 g/mol. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its mechanism of action involves the inhibition of enzyme activity, which can lead to alterations in cellular signaling pathways and potential therapeutic effects.

Key Biological Activities:

  • Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes, which could be leveraged for therapeutic purposes.
  • Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.
  • Anti-inflammatory Effects : There are indications that the compound may possess anti-inflammatory properties, although further research is required to confirm these effects.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound can bind to active sites or allosteric sites on enzymes, inhibiting their activity. This interaction can disrupt metabolic processes within cells.
  • Receptor Modulation : By interacting with cell membrane receptors, it may influence cellular signaling pathways, potentially leading to altered cell behavior, such as apoptosis in cancer cells.

In Vitro Studies

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, it was tested against MCF-7 breast cancer cells, revealing significant antiproliferative activity with an IC50 value indicating effective inhibition of cell growth.

Cell Line IC50 Value (µM) Effect Observed
MCF-710–33Antiproliferative
MDA-MB-23123–33Antiproliferative

These findings suggest that this compound could be a candidate for further development as an anticancer agent.

Comparative Analysis

Comparative studies with similar compounds have been conducted to evaluate the relative biological activity. For instance:

Compound IC50 Value (µM) Activity
(3-Chloro-4-methoxyphenyl)methanol15Moderate antiproliferative
(3-Bromo-4-phenoxyphenyl)methanol20Moderate antiproliferative

These comparisons highlight the unique properties of this compound, particularly its enhanced potency against certain tumor types.

Future Directions

Further research is essential to fully elucidate the specific biological effects and mechanisms of action of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in living organisms.
  • Mechanistic Studies : To understand the detailed biochemical pathways affected by this compound.
  • Structural Modifications : Exploring analogs with modified structures may yield compounds with enhanced biological activity or reduced toxicity.

Q & A

Q. What are the common synthetic routes for (3-Chloro-4-phenoxyphenyl)methanol?

Methodological Answer : The synthesis typically involves halogenation of a phenoxyphenyl precursor followed by alcohol formation. For example:

  • Halogenation : Chlorination of 4-phenoxyphenyl derivatives using reagents like SOCl₂ or Cl₂ under controlled conditions.
  • Reduction : Reduction of a carbonyl intermediate (e.g., 3-chloro-4-phenoxybenzaldehyde) using lithium aluminum hydride (LiAlH₄) in anhydrous ether to yield the alcohol .
  • Alternative pathways : Grignard reactions or nucleophilic substitution on halogenated intermediates may also be viable, depending on substituent compatibility .

Example Reaction Conditions :

StepReagents/ConditionsYieldReference
ReductionLiAlH₄, anhydrous ether, 0–25°C75–85%
HalogenationCl₂ gas, FeCl₃ catalyst, 40–60°C60–70%

Q. How is this compound characterized spectroscopically?

Methodological Answer : Characterization involves:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and the hydroxymethyl group (δ 4.5–4.8 ppm). Chlorine substituents induce deshielding in adjacent protons .
  • FT-IR : Confirm O-H stretch (~3200–3400 cm⁻¹) and C-Cl absorption (~550–750 cm⁻¹) .
  • HPLC-MS : Assess purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 248.6) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer : Density Functional Theory (DFT) studies can model reaction pathways:

  • Electrophilic centers : Calculate partial charges to identify sites prone to nucleophilic attack (e.g., the benzylic carbon adjacent to Cl) .
  • Transition state analysis : Simulate energy barriers for SN2 mechanisms using software like Gaussian or ORCA.
  • Solvent effects : Include polarizable continuum models (PCM) to account for solvent interactions in reaction kinetics .

Example Computational Parameters :

SoftwareBasis SetSolvent ModelReference
Gaussian 16B3LYP/6-31G(d)PCM (THF)

Q. What strategies resolve contradictions in spectroscopic data during impurity profiling?

Methodological Answer : Contradictions (e.g., unexpected NMR peaks) require:

  • Multi-technique validation : Cross-reference HPLC retention times with spiked reference standards (e.g., 4-chlorobenzophenone) to confirm impurities .
  • Isotopic labeling : Use deuterated solvents (e.g., D₂O) to distinguish exchangeable protons in NMR .
  • Advanced MS/MS : Fragment ions in tandem mass spectrometry differentiate structural isomers .

Q. What safety protocols are critical for handling this compound?

Methodological Answer :

  • PPE : Wear flame-retardant lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
  • Waste management : Neutralize acidic/basic waste before disposal and segregate halogenated organic waste for incineration .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for alcohol reduction steps?

Methodological Answer : Yield variations may arise from:

  • Moisture sensitivity : LiAlH₄ requires strict anhydrous conditions; trace water reduces effective reagent concentration .
  • Substrate purity : Halogenated precursors with residual solvents (e.g., THF) can inhibit reduction. Pre-purify via column chromatography .
  • Temperature control : Exothermic reactions exceeding 25°C may promote side reactions (e.g., over-reduction) .

Tables of Key Findings

Q. Table 1: Comparative Reactivity of Halogenated Alcohols

CompoundReduction Yield (%)Key Side ProductsReference
This compound82Chlorinated ethers
1-(4-Methylphenyl)ethanol784-Methylacetophenone
(2-Amino-4-methoxyphenyl)methanol85Oxidized carboxylic acid

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